ACY-1083
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Overview
Description
ACY-1083 is a highly selective inhibitor of histone deacetylase 6 (HDAC6). It has shown significant potential in reversing chemotherapy-induced peripheral neuropathy and protecting lung epithelial cells in chronic obstructive pulmonary disease (COPD) models . The compound is known for its high selectivity towards HDAC6, with an IC50 of 3 nM, and is 260-fold more selective for HDAC6 than other classes of HDAC isoforms .
Preparation Methods
The preparation of ACY-1083 involves several synthetic routes and reaction conditions. One common method includes the use of dimethyl sulfoxide (DMSO) as a solvent, followed by the addition of polyethylene glycol 300 (PEG300) and Tween 80 to create a stable solution . The compound is then stored at -80°C for up to six months or at -20°C for up to one month to prevent inactivation from repeated freeze-thaw cycles .
Chemical Reactions Analysis
ACY-1083 undergoes various chemical reactions, including:
Oxidation and Reduction:
Substitution: This compound can undergo substitution reactions, particularly in the presence of electron-deficient pyrimidine.
Common Reagents and Conditions: The compound is often used in combination with reagents like TNF and TGF-β to study its effects on epithelial function.
Major Products: The primary products formed from these reactions include acetylated α-tubulin and other non-histone proteins.
Scientific Research Applications
ACY-1083 has a wide range of scientific research applications:
Mechanism of Action
ACY-1083 exerts its effects by selectively inhibiting HDAC6, leading to the acetylation of α-tubulin and other non-histone proteins . This inhibition affects various cellular processes, including cilia disassembly, epithelial to mesenchymal transition, and oxidative stress responses . The compound interacts with molecular targets such as extracellular signal-regulated kinase (ERK), protein kinase C alpha (PKCα), β-catenin, nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB), epidermal growth factor receptor (EGFR), and peroxiredoxins .
Comparison with Similar Compounds
ACY-1083 is unique due to its high selectivity for HDAC6 and its ability to penetrate the brain . Similar compounds include:
ACY-738: Another selective HDAC6 inhibitor with a similar mechanism of action.
Tubastatin A: A well-known HDAC6 inhibitor used in various research studies.
Quisinostat: A second-generation HDAC inhibitor with high potency for HDAC1 but lower selectivity for HDAC6.
These compounds share similar inhibitory effects on HDAC6 but differ in their selectivity profiles and therapeutic applications.
Properties
IUPAC Name |
2-[(4,4-difluoro-1-phenylcyclohexyl)amino]-N-hydroxypyrimidine-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18F2N4O2/c18-17(19)8-6-16(7-9-17,13-4-2-1-3-5-13)22-15-20-10-12(11-21-15)14(24)23-25/h1-5,10-11,25H,6-9H2,(H,23,24)(H,20,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MRWCVKLVSWYIFO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1(C2=CC=CC=C2)NC3=NC=C(C=N3)C(=O)NO)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18F2N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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